molecular formula C26H16O8 B8197691 Dibenzo[g,p]chrysen-2,3,6,7,10,11,14,15-octaol

Dibenzo[g,p]chrysen-2,3,6,7,10,11,14,15-octaol

Cat. No.: B8197691
M. Wt: 456.4 g/mol
InChI Key: LYEYINGUSZFQDC-UHFFFAOYSA-N
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Description

Dibenzo[g,p]chrysen-2,3,6,7,10,11,14,15-octaol is a polycyclic aromatic hydrocarbon with the molecular formula C26H16O8 This compound is characterized by its complex structure, consisting of multiple benzene rings fused together, and eight hydroxyl groups attached at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzo[g,p]chrysen-2,3,6,7,10,11,14,15-octaol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions, followed by the introduction of hydroxyl groups through oxidation reactions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Dibenzo[g,p]chrysen-2,3,6,7,10,11,14,15-octaol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form different hydrocarbon derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various hydrocarbon derivatives.

Scientific Research Applications

Dibenzo[g,p]chrysen-2,3,6,7,10,11,14,15-octaol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of dibenzo[g,p]chrysen-2,3,6,7,10,11,14,15-octaol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[g,p]chrysene: Lacks the hydroxyl groups present in dibenzo[g,p]chrysen-2,3,6,7,10,11,14,15-octaol.

    Octahydroxydibenzochrysene: Another hydroxylated derivative with different substitution patterns.

Uniqueness

This compound is unique due to its specific arrangement of hydroxyl groups, which imparts distinct chemical and physical properties. This makes it valuable for various applications, particularly in fields requiring precise molecular interactions and reactivity.

Properties

IUPAC Name

hexacyclo[12.12.0.02,7.08,13.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene-4,5,10,11,17,18,23,24-octol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16O8/c27-17-1-9-10-2-18(28)22(32)6-14(10)26-16-8-24(34)20(30)4-12(16)11-3-19(29)23(33)7-15(11)25(26)13(9)5-21(17)31/h1-8,27-34H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYEYINGUSZFQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C3=CC(=C(C=C3C4=C(C2=CC(=C1O)O)C5=CC(=C(C=C5C6=CC(=C(C=C64)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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